

Characterization of Defluoro Dolutegravir Reference Standards: A Comparative Guide

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Compound of Interest

Compound Name: *Defluoro dolutegravir*

Cat. No.: *B15293611*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "**Defluoro dolutegravir**" reference standards, focusing on key analytical characterization data. As the term "**Defluoro dolutegravir**" can be ambiguous, this guide will focus on two specific, commercially available impurities: 4-Desfluoro-6-fluoro dolutegravir and 2-Fluoro dolutegravir. These are compared against the active pharmaceutical ingredient (API), Dolutegravir.

The objective of this guide is to assist researchers in the selection and application of appropriate reference standards for the accurate identification and quantification of impurities in dolutegravir-related drug substances and products.

Comparative Analysis of Physicochemical Properties

The fundamental physicochemical properties of Dolutegravir and its defluorinated analogues are summarized below. These parameters are critical for the development of analytical methods and for understanding the potential impact of these impurities.

Property	Dolutegravir	4-Desfluoro-6-fluoro dolutegravir	2-Fluoro Dolutegravir
Synonyms	GSK1349572, Tivicay	Dolutegravir Impurity 6, 2,6-Difluoro dolutegravir	4-Defluoro Dolutegravir
Molecular Formula	$C_{20}H_{19}F_2N_3O_5$ [1][2]	$C_{20}H_{19}F_2N_3O_5$ [3][4]	$C_{20}H_{20}FN_3O_5$ [5][6]
Molecular Weight	419.38 g/mol [1][2]	419.4 g/mol [3][4]	401.39 g/mol [7]
Exact Mass	419.1293 Da[1]	419.12927704 Da[3]	Not readily available
Appearance	White to off-white crystalline powder	Solid (presumed)	Solid (presumed)

Experimental Characterization Protocols

The characterization of dolutegravir and its impurities typically involves a combination of chromatographic and spectroscopic techniques to confirm identity, purity, and structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of dolutegravir and its related substances.[8][9][10][11] A typical stability-indicating HPLC method would involve:

- Column: A reversed-phase column, such as a C8 or C18, is commonly used for separation. [8][11]
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is often employed to achieve optimal separation of impurities.[8][11]
- Detection: UV detection at a wavelength of approximately 260 nm is suitable for the analysis of dolutegravir and its impurities.[11][12]
- Flow Rate: A typical flow rate is 1.0 mL/min.[8][10]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the compounds and to aid in their structural elucidation.[13] Electrospray ionization (ESI) is a common ionization technique for this class of molecules.

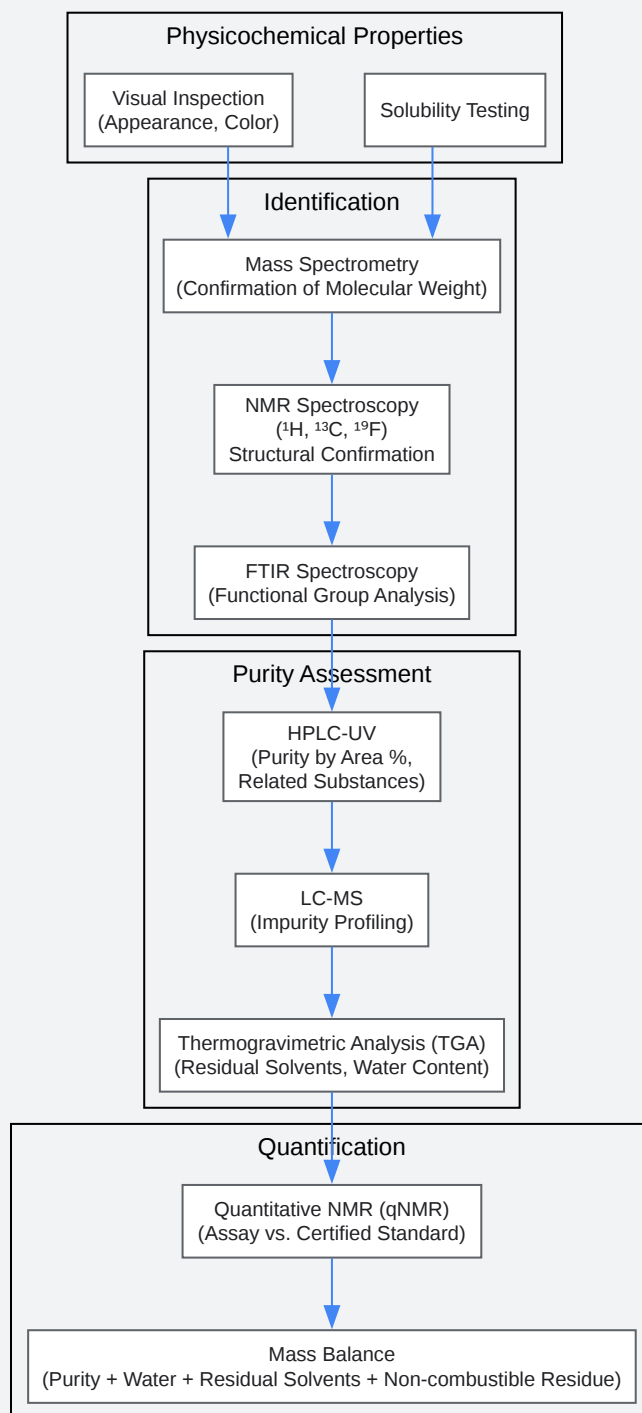
Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential for the definitive structural confirmation of dolutegravir and its impurities.[13] While specific spectral data for the defluoro impurities are not publicly available, the analysis would focus on the shifts in the aromatic region of the spectrum corresponding to the difluorobenzyl moiety to confirm the position of the fluorine atom(s).

Experimental Workflow for Reference Standard Characterization

The following diagram illustrates a typical workflow for the characterization and qualification of a new batch of a "**Defluoro dolutegravir**" reference standard.

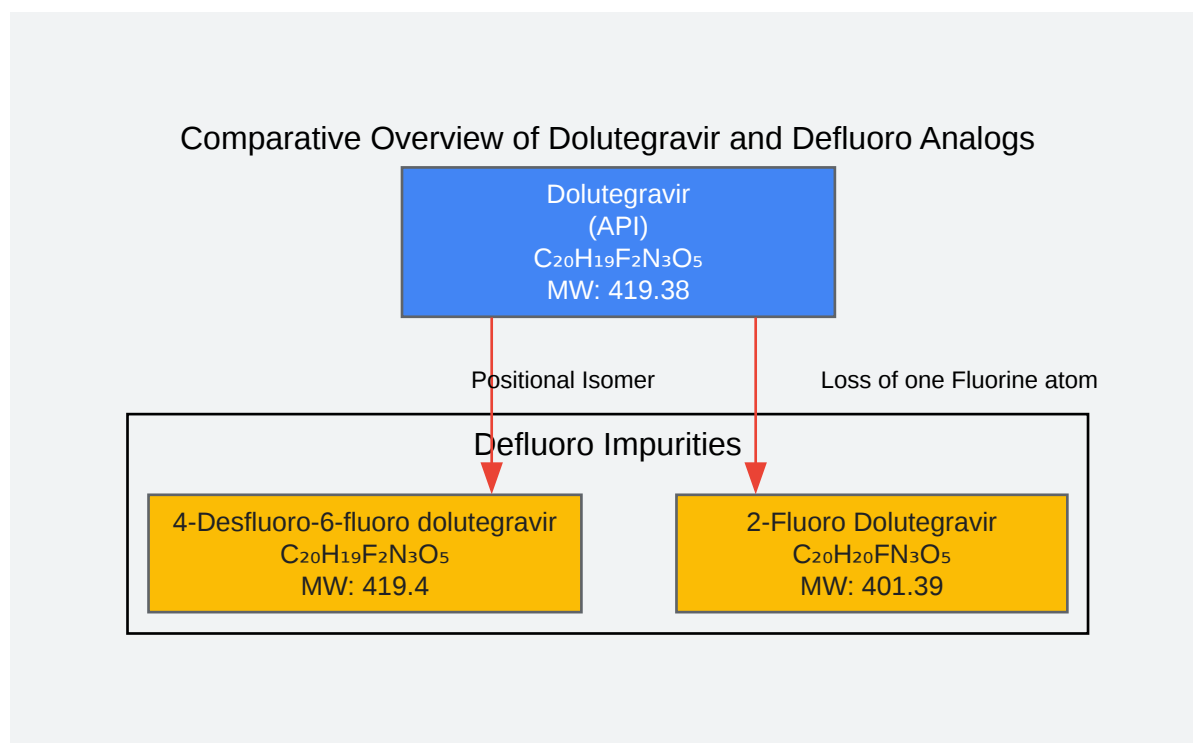
Experimental Workflow for Reference Standard Characterization

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Caption: A typical workflow for the comprehensive characterization of a reference standard.

Comparative Overview of Dolutegravir and Defluoro Analogs

The following diagram provides a high-level comparison of the key characteristics of Dolutegravir and its defluorinated impurities.



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Caption: Comparison of Dolutegravir with its defluorinated impurities.

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